molecular formula C7H14F2N2 B13155392 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

Cat. No.: B13155392
M. Wt: 164.20 g/mol
InChI Key: VGNYZFPVUUQAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C7H14F2N2 It is characterized by the presence of two fluorine atoms, a methyl-substituted azetidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the azetidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid
  • 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-ol
  • 2,2-Difluoro-3-(3-methylazetidin-1-yl)propylamine

Uniqueness

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine is unique due to its specific combination of fluorine atoms, azetidine ring, and amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

InChI

InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3

InChI Key

VGNYZFPVUUQAPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)CC(CN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.